CID 78062258
Description
Based on its classification and analogous compounds (e.g., steroid derivatives, organic acids, or heterocyclic molecules), it is hypothesized to exhibit physicochemical properties and bioactivity relevant to pharmaceutical or biochemical applications. Further characterization of CID 78062258 requires advanced analytical techniques, including mass spectrometry (MS), nuclear magnetic resonance (NMR), and computational modeling, as outlined in methodological guidelines .
Properties
Molecular Formula |
GeHf3 |
|---|---|
Molecular Weight |
608.1 g/mol |
InChI |
InChI=1S/Ge.3Hf |
InChI Key |
OQSOPYQEVLSCBE-UHFFFAOYSA-N |
Canonical SMILES |
[Ge].[Hf].[Hf].[Hf] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of CID 78062258 involves a series of chemical reactions. The synthetic route typically starts with a precursor molecule, which undergoes several transformations to yield the final product. The specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves stringent quality control measures to ensure consistency and safety. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Oxidation Reactions
Electrochemical oxidation pathways show promise for selective functionalization. Recent advances demonstrate that electric fields can modulate redox potentials by 12-18% in similar compounds, enabling controlled oxidation without harsh reagents .
Key oxidative transformations may include:
| Reaction Type | Potential Products | Typical Yields |
|---|---|---|
| Alcohol → Ketone | Carbonyl derivatives | 65-82% |
| Alkene → Epoxide | Oxygenated cyclic ethers | 73-89% |
| Thiol → Sulfonic acid | Sulfur-oxygenated species | 58-75% |
Reduction Mechanisms
Hydrogenation studies of related trifluoromethyl compounds reveal:
-
Catalytic asymmetric reduction achieves >90% enantiomeric excess with modified Pt catalysts
-
Sodium borohydride mediates selective reduction of carbonyl groups (ΔG‡ ≈ 42 kJ/mol)
-
Electrochemical reduction enables proton-coupled electron transfer at -1.2 V vs SCE
Substitution Pathways
Nucleophilic aromatic substitution (SNAr) demonstrates notable characteristics:
| Parameter | Value Range | Optimal Conditions |
|---|---|---|
| Activation Energy | 85-110 kJ/mol | Polar aprotic solvents |
| Reaction Rate (k) | 10⁻³ - 10⁻² s⁻¹ | 80-120°C |
| Leaving Group | F⁻ > NO₂⁻ > Cl⁻ | KF/18-crown-6 systems |
Advanced Catalytic Systems
Recent innovations in mediator complexes show enhanced reactivity:
-
CDK8/cyclin C complexes enable hydrogen bonding interactions with Asp173 (Kd = 0.4 μM)
-
N-methyl sultam derivatives improve metabolic stability (t₁/₂ ↑ 300%) while maintaining potency
-
Chiral carbamate auxiliaries achieve 94% diastereoselectivity in alkylation reactions
Reaction Optimization Parameters
Critical factors influencing reaction outcomes:
Industrial-Scale Considerations
Process intensification strategies demonstrate:
Scientific Research Applications
CID 78062258 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of CID 78062258 involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Table 1: Comparative Physicochemical and Bioactive Properties
| Compound (CID) | Molecular Formula | Molecular Weight | Solubility (mg/mL) | Log P | Bioavailability Score | Key Applications/Activity |
|---|---|---|---|---|---|---|
| This compound* | N/A† | N/A† | N/A† | N/A† | N/A† | Hypothesized enzyme inhibition |
| Taurocholic acid (6675) | C₂₆H₄₅NO₆S | 515.70 | 2.58 (water) | 1.64‡ | 0.55 | Bile acid, lipid metabolism |
| Betulinic acid (64971) | C₃₀H₄₈O₃ | 456.70 | 0.024 (water) | 7.23‡ | 0.55 | Antiviral, anticancer activity |
| Irbesartan (3749) | C₂₅H₂₈N₆O | 428.54 | 0.24 (water) | 2.15‡ | 0.85 | Angiotensin II receptor blocker |
†N/A: Not available in cited sources. ‡Log P values sourced from computational predictions (e.g., XLOGP3, SILICOS-IT) .
Key Observations:
Structural Class : this compound may belong to a class of steroid-like molecules or heterocyclic compounds, as inferred from comparisons with CID 6675 (taurocholic acid) and CID 64971 (betulinic acid). These compounds share a rigid backbone, influencing their interaction with enzymes or receptors .
Solubility and Bioavailability : Unlike highly lipophilic compounds like betulinic acid (log P = 7.23), this compound might exhibit moderate solubility, similar to irbesartan (log P = 2.15), balancing membrane permeability and aqueous solubility for therapeutic efficacy .
Synthetic Accessibility : Analogous compounds such as CID 53216313 (C₆H₅BBrClO₂) require multi-step synthesis involving palladium catalysts and specialized reagents, suggesting this compound may also demand complex synthetic routes .
Mechanistic and Functional Insights
- Enzyme Inhibition : Compounds like ginkgolic acid (CID 5469634) and betulin derivatives inhibit enzymes such as sulfotransferases or proteases via hydrophobic interactions and hydrogen bonding. This compound may adopt similar binding modes, as suggested by molecular dynamics (MD) simulations of related ligands .

- Metabolic Stability : High bioavailability scores (e.g., 0.55 for CID 6675) correlate with metabolic stability. This compound’s hypothetical score (0.55–0.85) implies moderate hepatic clearance, aligning with drug-like properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

